Thalidomide-propargyl-O-PEG2-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-propargyl-O-PEG2-OH is a compound that combines thalidomide, a polyethylene glycol (PEG) spacer, and a propargyl group. This compound is primarily used in the field of PROTAC (PROteolysis TArgeting Chimeras) technology, which is a novel approach to target protein degradation. The compound leverages the properties of thalidomide, known for its immunomodulatory and anti-inflammatory effects, and the PEG spacer to enhance solubility and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-propargyl-O-PEG2-OH involves several steps:
Preparation of Propargyl-PEG2-OH: This is a PEG-based PROTAC linker that contains an alkyne group.
Conjugation with Thalidomide: The thalidomide moiety is conjugated to the PEG linker through a series of chemical reactions, typically involving esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Propargyl-PEG2-OH: This is done in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity.
Conjugation Process: The conjugation of thalidomide to the PEG linker is carried out in industrial reactors, often using automated systems to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
Thalidomide-propargyl-O-PEG2-OH undergoes several types of chemical reactions:
Click Chemistry: The alkyne group in the compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.
Esterification and Amidation: These reactions are involved in the conjugation process of thalidomide to the PEG linker.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAc reactions to facilitate the formation of triazole rings.
Acid and Base Catalysts: Used in esterification and amidation reactions to promote the formation of ester and amide bonds.
Major Products Formed
The major product formed from these reactions is this compound, which is used in PROTAC technology for targeted protein degradation .
科学的研究の応用
Thalidomide-propargyl-O-PEG2-OH has a wide range of scientific research applications:
作用機序
The mechanism of action of Thalidomide-propargyl-O-PEG2-OH involves its role in PROTAC technology:
類似化合物との比較
Similar Compounds
Propargyl-PEG2-OH: A PEG-based PROTAC linker used in the synthesis of Thalidomide-propargyl-O-PEG2-OH.
Thalidomide-O-PEG2-propargyl: Another conjugate used in PROTAC technology with similar properties.
Uniqueness
This compound is unique due to its combination of thalidomide, PEG spacer, and propargyl group, which enhances its solubility, stability, and efficacy in targeted protein degradation .
特性
分子式 |
C20H20N2O7 |
---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-(2-hydroxyethoxy)ethoxy]prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O7/c23-8-10-29-12-11-28-9-2-4-13-3-1-5-14-17(13)20(27)22(19(14)26)15-6-7-16(24)21-18(15)25/h1,3,5,15,23H,6-12H2,(H,21,24,25) |
InChIキー |
DTBNFNHLJRNWDO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。